![molecular formula C12H16Cl2N4 B13057124 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This method is efficient and yields highly substituted imidazole derivatives in excellent yields .
化学反応の分析
Types of Reactions
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
類似化合物との比較
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
Benzimidazole: A fused ring compound with a benzene ring attached to the imidazole ring, known for its use in pharmaceuticals.
Thiazole: A sulfur-containing analog of imidazole, used in the synthesis of various bioactive molecules.
Uniqueness
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound has enhanced stability and reactivity, making it suitable for a wide range of applications .
特性
分子式 |
C12H16Cl2N4 |
|---|---|
分子量 |
287.19 g/mol |
IUPAC名 |
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11;;/h1-4H,5-8H2,(H,13,14)(H,15,16);2*1H |
InChIキー |
QGHBVTNHFFQYKN-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NCCN3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(2,5-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057042.png)
![2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13057054.png)
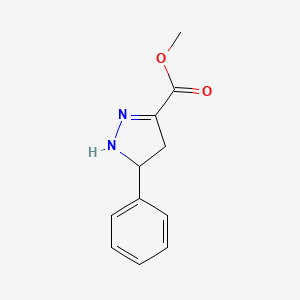
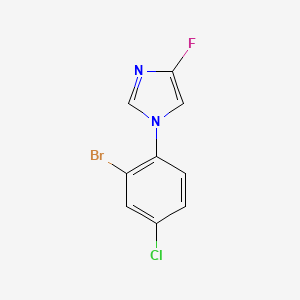
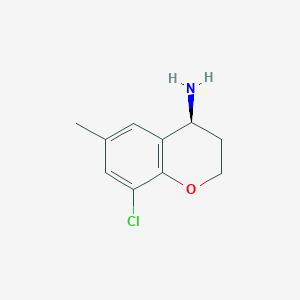
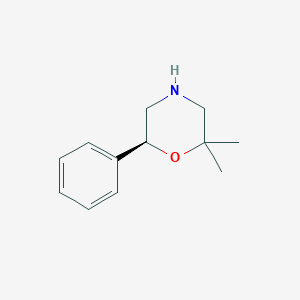
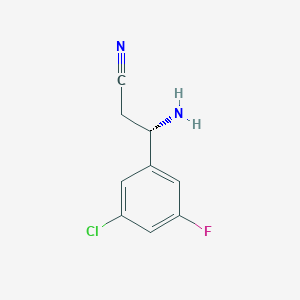
![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
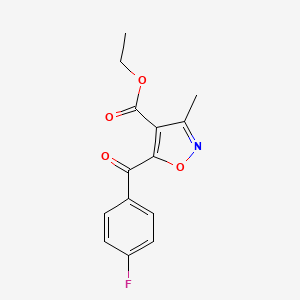
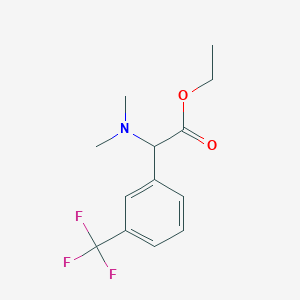
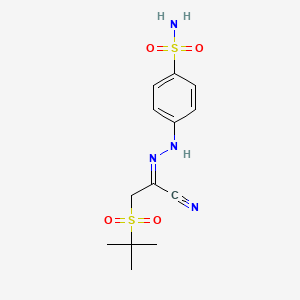


![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
